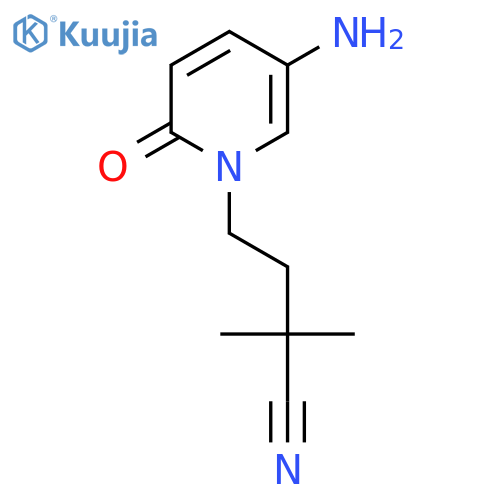

Cas no 1490611-29-4 (4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile)

1490611-29-4 structure

商品名:4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile 化学的及び物理的性質

名前と識別子

-

- 4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile

- AKOS014588073

- 1490611-29-4

- CS-0304992

- EN300-1106872

- 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile

-

- インチ: 1S/C11H15N3O/c1-11(2,8-12)5-6-14-7-9(13)3-4-10(14)15/h3-4,7H,5-6,13H2,1-2H3

- InChIKey: QNIOBXDXQLZFBG-UHFFFAOYSA-N

- ほほえんだ: O=C1C=CC(=CN1CCC(C#N)(C)C)N

計算された属性

- せいみつぶんしりょう: 205.121512110g/mol

- どういたいしつりょう: 205.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 371

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1106872-10.0g |

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile |

1490611-29-4 | 10g |

$3683.0 | 2023-06-10 | ||

| Enamine | EN300-1106872-0.25g |

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile |

1490611-29-4 | 95% | 0.25g |

$708.0 | 2023-10-27 | |

| Enamine | EN300-1106872-0.1g |

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile |

1490611-29-4 | 95% | 0.1g |

$678.0 | 2023-10-27 | |

| Enamine | EN300-1106872-5.0g |

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile |

1490611-29-4 | 5g |

$2485.0 | 2023-06-10 | ||

| Enamine | EN300-1106872-0.05g |

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile |

1490611-29-4 | 95% | 0.05g |

$647.0 | 2023-10-27 | |

| Enamine | EN300-1106872-2.5g |

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile |

1490611-29-4 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1106872-0.5g |

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile |

1490611-29-4 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1106872-1.0g |

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile |

1490611-29-4 | 1g |

$857.0 | 2023-06-10 | ||

| Enamine | EN300-1106872-1g |

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile |

1490611-29-4 | 95% | 1g |

$770.0 | 2023-10-27 | |

| Enamine | EN300-1106872-5g |

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile |

1490611-29-4 | 95% | 5g |

$2235.0 | 2023-10-27 |

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile 関連文献

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

1490611-29-4 (4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile) 関連製品

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量